Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate

Catalog No.
S2818561
CAS No.
75777-87-6
M.F
C54H72N6Ru+2
M. Wt
906.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]rutheniu...

CAS Number

75777-87-6

Product Name

Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;ruthenium(2+)

Molecular Formula

C54H72N6Ru+2

Molecular Weight

906.3 g/mol

InChI

InChI=1S/3C18H24N2.Ru/c3*1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;/h3*7-12H,1-6H3;/q;;;+2

InChI Key

UMSXWKWVIHXTEF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]

Solubility

not available

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[Ru+2]

Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate, often abbreviated as Ru(dtbbpy)3(PF6)2, is a coordination complex. It consists of a central ruthenium(II) ion surrounded by three bidentate (meaning they bind through two donor atoms) ligands called 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) [, ]. These ligands have bulky tert-butyl groups attached, which enhance the complex's stability and solubility in organic solvents []. The two negative hexafluorophosphate (PF6) counterions balance the positive charge of the ruthenium center [].


Molecular Structure Analysis

The key feature of Ru(dtbbpy)3(PF6)2 is its octahedral geometry. The ruthenium(II) ion sits at the center, and the six coordination sites are occupied by the nitrogens from the three dtbbpy ligands. The bulky tert-butyl groups on the dtbbpy ligands create a steric hindrance effect, preventing the complex from undergoing unwanted side reactions []. This steric effect also contributes to the complex's stability in solution.


Chemical Reactions Analysis

Synthesis: The exact synthesis of Ru(dtbbpy)3(PF6)2 can vary, but a common method involves reacting ruthenium trichloride hydrate (RuCl3•xH2O) with dtbbpy ligand in the presence of a base and then metathesis (exchange) with a hexafluorophosphate salt [].

Ru(dtbbpy)3(PF6)2 exhibits interesting photophysical properties. When exposed to light, it can absorb photons and undergo electronic transitions. This ability makes it a potential candidate for applications in light-emitting devices (LEDs) or dye-sensitized solar cells (DSSCs) []. However, the detailed mechanism of action in these contexts needs further investigation.

Hydrogen Bond Acceptor Count

6

Exact Mass

906.486187 g/mol

Monoisotopic Mass

906.486187 g/mol

Heavy Atom Count

61

Dates

Modify: 2023-08-17

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